molecular formula C15H10BrN3S2 B2434983 2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole CAS No. 306280-21-7

2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole

Cat. No.: B2434983
CAS No.: 306280-21-7
M. Wt: 376.29
InChI Key: BFNQDZFCKCPFFQ-UHFFFAOYSA-N
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Description

2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole is a sophisticated synthetic compound designed for pharmaceutical and biological research, integrating two privileged heterocyclic scaffolds. The molecule features a benzo[d]thiazole unit linked via a thioether bridge to a 3-bromoimidazo[1,2-a]pyridine ring. This structure suggests significant potential for diverse investigational applications. The imidazo[1,2-a]pyridine moiety is a well-recognized pharmacophore in medicinal chemistry, with documented interest in kinase inhibition pathways relevant to oncology and immunology research . Concurrently, the benzothiazole core is frequently explored for its antimicrobial properties, with studies showing efficacy against various Gram-positive and Gram-negative bacterial strains, as well as fungal species such as C. albicans . The strategic incorporation of a bromine atom at the 3-position of the imidazopyridine ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling researchers to create a library of analogs for structure-activity relationship (SAR) studies. This compound is provided for research use only (RUO) and is strictly not for diagnostic or therapeutic use in humans. Researchers are encouraged to explore its full potential in early-stage discovery projects.

Properties

IUPAC Name

2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3S2/c16-14-11(17-13-7-3-4-8-19(13)14)9-20-15-18-10-5-1-2-6-12(10)21-15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNQDZFCKCPFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=C(N4C=CC=CC4=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromoimidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine core is typically synthesized via cyclocondensation of 2-aminopyridine with α-bromoketones. For bromination at the 3-position, electrophilic substitution using bromine in acetic acid or N-bromosuccinimide (NBS) under radical conditions is employed. Key steps include:

  • Cyclocondensation : 2-Aminopyridine reacts with α-bromoketone (e.g., phenacyl bromide) in ethanol at reflux, forming the imidazo[1,2-a]pyridine backbone.
  • Bromination : Post-cyclization bromination at the 3-position achieves regioselectivity. NBS in dichloromethane at 0°C yields 3-bromoimidazo[1,2-a]pyridine with >85% efficiency.

Functionalization of Benzo[d]thiazole

The benzo[d]thiazole moiety is synthesized via cyclization of 2-aminothiophenol with carboxylic acid derivatives. For thiol group introduction at the 2-position:

  • Mercaptan Formation : Reaction of 2-chlorobenzothiazole with sodium hydrosulfide (NaSH) in DMF at 120°C produces 2-mercaptobenzothiazole.

Coupling Strategies for Thioether Linkage Formation

Nucleophilic Alkylation

The most direct method involves alkylation of 2-mercaptobenzothiazole with 3-bromoimidazo[1,2-a]pyridine-2-methyl bromide:

  • Methyl Bromide Intermediate : 3-Bromoimidazo[1,2-a]pyridine-2-methanol is treated with PBr₃ in dichloromethane to form the corresponding bromide.
  • Thioether Formation : Reacting the bromide with 2-mercaptobenzothiazole in the presence of K₂CO₃ in acetonitrile at 60°C for 12 hours yields the target compound (75–82% yield).

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with the thiolate ion attacking the electrophilic methyl carbon. Steric hindrance from the imidazo[1,2-a]pyridine ring necessitates prolonged reaction times.

Mitsunobu Reaction for Oxidative Coupling

An alternative approach employs the Mitsunobu reaction to couple 3-bromoimidazo[1,2-a]pyridine-2-methanol with 2-mercaptobenzothiazole:

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature.
  • Yield : 68–72%, with byproduct formation minimized by slow addition of DEAD.

One-Pot Tandem Synthesis

A streamlined method combines imidazo[1,2-a]pyridine synthesis and thioether coupling in a single pot:

  • Cyclocondensation : 2-Aminopyridine, α-bromoketone, and 2-mercaptobenzothiazole are heated in acetonitrile with K₂CO₃.
  • In Situ Bromination : NBS is added post-cyclization to introduce the 3-bromo substituent.
  • Overall Yield : 65–70%, reducing purification steps but requiring precise temperature control.

Transition-Metal Catalyzed Approaches

Copper-Catalyzed C–S Bond Formation

Recent advances utilize CuI catalysts to enhance coupling efficiency:

  • Conditions : CuI (10 mol%), 1,10-phenanthroline (ligand), K₃PO₄ base, DMSO solvent, 100°C, 8 hours.
  • Yield : 80–85%, with excellent functional group tolerance.

Palladium-Mediated Cross-Coupling

For derivatives requiring additional functionalization, Pd(PPh₃)₄ facilitates Suzuki-Miyaura couplings post-thioether formation:

  • Example : Introduction of aryl groups at the benzo[d]thiazole 6-position without affecting the thioether linkage.

Green Chemistry Approaches

Aqueous-Phase Synthesis Using β-Cyclodextrin

β-Cyclodextrin acts as a supramolecular catalyst in water, enabling室温 reactions:

  • Procedure : 3-Bromoimidazo[1,2-a]pyridine-2-methanol, 2-mercaptobenzothiazole, and β-cyclodextrin are stirred in water at 50°C for 2 hours.
  • Yield : 70–75%, with reduced organic solvent use.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Key Advantage
Nucleophilic Alkylation K₂CO₃, CH₃CN, 60°C, 12 h 75–82 95–98 Simplicity
Mitsunobu Reaction DEAD/PPh₃, THF, 0°C→RT 68–72 90–93 Mild conditions
One-Pot Tandem K₂CO₃, CH₃CN, NBS, 80°C 65–70 85–90 Step economy
CuI Catalysis CuI, DMSO, 100°C, 8 h 80–85 97–99 High efficiency
β-Cyclodextrin H₂O, 50°C, 2 h 70–75 92–95 Environmentally friendly

Characterization and Validation

All synthesized compounds are validated via:

  • ¹H/¹³C NMR : Confirmation of thioether linkage (δ 3.8–4.2 ppm for SCH₂).
  • HRMS : Molecular ion peaks matching theoretical values within 2 ppm.
  • HPLC Purity : >95% for pharmacological applications.

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : Use of NBS over Br₂ minimizes di-bromination byproducts.
  • Thiol Oxidation : Anaerobic conditions prevent disulfide formation during coupling.
  • Solvent Choice : DMSO enhances CuI catalyst activity but complicates purification; acetonitrile balances reactivity and ease of use.

Chemical Reactions Analysis

Synthetic Routes to Related Bromoimidazo-Thiazole Systems

A key precursor, 6-bromo-2-imidazo[1,2-a]pyridin-2-yl-3-methylthiazolo[3,2-a]benzimidazole (14) , was synthesized via cyclization of α-bromoacetyl derivatives with 2-aminopyridine (Scheme 2, ). This suggests that the target compound could be synthesized through:

  • Nucleophilic substitution : Reaction of bromoacetyl intermediates with thiol-containing benzothiazoles.

  • Cyclization : Intramolecular coupling facilitated by bases or catalysts to form the imidazo-pyridine-thiazole framework.

Table 1: Key Reaction Parameters for Analogous Syntheses

Reaction StepReagents/ConditionsYield (%)Reference
Bromoacetyl intermediate formationBromine in acetic acid, 90–100°C68
Cyclization to imidazo-pyridine2-Aminopyridine, ethanol, reflux65–78

Functionalization at the Bromine Substituent

The bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring is a reactive site for:

  • Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids to introduce aromatic groups .

  • Nucleophilic displacement : Substitution with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

Reactivity of the Thioether Linkage

The methylthio (-SCH₂-) bridge is susceptible to:

  • Oxidation : Formation of sulfoxide or sulfone derivatives using H₂O₂/K₂WO₄ (Scheme 26, ).

  • Alkylation/arylation : Reaction with alkyl halides or aryl diazonium salts to modify the sulfur-based connectivity .

Heterocyclization and Ring Expansion

The benzo[d]thiazole moiety can participate in cycloaddition reactions:

  • 1,3-Dipolar cycloaddition : With nitrilimines or azides to form fused pyrazole or triazole systems (Scheme 28, ).

  • Condensation with enaminones : To yield pyridine or pyrimidine derivatives under acidic conditions (Scheme 32, ).

Table 2: Example Transformations of Thiazole Derivatives

Starting MaterialReaction TypeProductConditionsReference
Thiosemicarbazone derivative 6Cyclization with α-chloroketonesThiazolo[3,2-a]pyrimidine-thiazole conjugatesReflux in ethanol, 4 h
2-MercaptobenzimidazoleHydrazonyl halide coupling2-Hydrazonothiazolo[3,2-a]benzimidazolesBasic media, room temperature

Biological Activity Implications

Though not directly studied, derivatives of thiazolo[3,2-a]benzimidazoles exhibit:

  • Antimicrobial properties : Via disruption of bacterial cell membranes (MIC values: 31.25 µg/mL for Gram-positive bacteria) .

  • Anticancer potential : Through tubulin polymerization inhibition (IC₅₀: 2.01 µM for HepG2 cells) .

Spectroscopic Characterization

Key spectral data for analogous compounds include:

  • ¹H NMR : Aromatic protons at δ 7.54–8.22 ppm and methylene signals at δ 4.55 ppm .

  • IR : C=N stretches at 1623 cm⁻¹ and C=O peaks near 1840 cm⁻¹ .

Scientific Research Applications

Recent studies indicate that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant anticancer and antimicrobial properties. The unique structural characteristics contribute to its ability to interact with various biological pathways.

Anticancer Applications

  • Mechanism of Action : The compound may inhibit key kinases involved in cell proliferation, making it a candidate for cancer therapy. For instance, studies have shown that similar compounds can target RET kinase activity, which is crucial in several cancers.
  • Case Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential effectiveness as an anticancer agent .

Antimicrobial Properties

  • Spectrum of Activity : Research indicates that compounds with similar structures exhibit activity against both gram-positive and gram-negative bacteria, as well as antifungal properties. The compound has been evaluated against various strains, including Staphylococcus aureus and Escherichia coli .
  • Mechanism : The thioether linkage is believed to enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against microbial pathogens.

Synthesis and Characterization

The synthesis of 2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Formation of the Imidazo[1,2-a]pyridine Core : This can be achieved through cyclization reactions involving appropriate amines and halogenated compounds.
  • Thioether Formation : The introduction of the thioether group is often accomplished via nucleophilic substitution reactions.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Data Table: Biological Activities

Activity Type Pathogen/Cell Type Effect Observed Reference
AnticancerVarious cancer cell linesInduction of apoptosis
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth

Mechanism of Action

The mechanism of action of 2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the benzo[d]thiazole moiety.

    Benzo[d]thiazole derivatives: Contain the benzo[d]thiazole core but differ in the substituents attached to the ring.

Uniqueness

2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole is unique due to the combination of the imidazo[1,2-a]pyridine and benzo[d]thiazole moieties, which imparts distinct chemical and biological properties. This dual structure enhances its potential for diverse applications in various fields .

Biological Activity

2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H10BrN3OSC_{15}H_{10}BrN_3OS, with a molecular weight of approximately 360.23 g/mol. The compound features a unique combination of imidazo[1,2-a]pyridine and benzo[d]thiazole moieties, which contribute to its diverse biological activities .

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromoimidazo[1,2-a]pyridine with benzo[d]thiazole derivatives under specific conditions. Common methods include using α-bromoketones and 2-aminopyridines in toluene with iodine and tert-butyl hydroperoxide as reagents .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown potent activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 μg/mL against strains such as Streptococcus pneumoniae and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMIC (μg/mL)
Compound AS. pneumoniae0.008
Compound BS. epidermidis0.03
Compound CStreptococcus pyogenes0.06

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, compounds derived from benzothiazole have been reported to inhibit the proliferation of cancer cell lines such as A431 and A549. The active compound demonstrated apoptosis-promoting effects and induced cell cycle arrest at low concentrations .

Table 2: Anticancer Activity of Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound DA431<4
Compound EH1299<2

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors that modulate cellular pathways. For example, thiazole derivatives have been shown to affect mitochondrial function and induce oxidative stress in cancer cells .

Case Studies

A notable study investigated the leishmanicidal activity of thiazole derivatives, revealing that certain compounds significantly reduced the survival of intracellular amastigotes while exhibiting low toxicity towards mammalian cells. The treated parasites showed structural changes indicative of effective drug action .

Q & A

What synthetic methodologies are effective for constructing the imidazo[1,2-a]pyridine core in this compound?

The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclization reactions. Key approaches include:

  • Condensation of 2-aminopyridines with α-haloketones or α-bromoacetophenones under reflux conditions in polar solvents (e.g., ethanol or DMF) .
  • Iodine-catalyzed regioselective sulfenylation using sulfonyl hydrazides as thiol surrogates, which avoids metal catalysts and enables C(sp²)-H bond functionalization at the 3-position of imidazo[1,2-a]pyridines .
  • Zn(OTf)₂-mediated reactions for introducing substituents, particularly in imidazoheterocycles, which enhance reaction yields and selectivity .

How can spectroscopic and computational techniques resolve structural ambiguities in this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the bromoimidazo[1,2-a]pyridine (δ 7.5–9.0 ppm for aromatic protons) and benzo[d]thiazole (δ 7.2–8.3 ppm) moieties. The methylthio linker (SCH₂) appears as a singlet near δ 4.0–4.5 ppm .
    • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~404) and fragmentation patterns .
  • Computational Modeling :
    • DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in reactions. For example, benzo[d]thiazole derivatives show red-shifted emission in iridium complexes, linked to LUMO localization on the thiazole ring .

What strategies mitigate regioselectivity challenges during thiolation of imidazo[1,2-a]pyridines?

Regioselective introduction of the thio group at the 2-position requires:

  • Catalytic Control : Use iodine (I₂) to direct sulfenylation to the 3-position of imidazo[1,2-a]pyridines, avoiding competing pathways .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromine at the 3-position) enhance electrophilic aromatic substitution at the desired site .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCE) improve reaction efficiency and selectivity .

How do structural modifications to the benzo[d]thiazole moiety influence biological activity?

  • Antioxidant Activity : Schiff base derivatives of benzo[d]thiazole show radical scavenging in DPPH assays, correlating with electron-donating substituents (e.g., -OH, -NH₂) .
  • Antimycobacterial Activity : Substitution at the 2-position with aryl groups (e.g., 4-fluorophenyl) enhances activity against non-tuberculous mycobacteria (NTMs) .
  • Structure-Activity Relationships (SAR) : Bulkier substituents on the thiazole ring improve lipophilicity and membrane permeability .

What advanced applications exist for benzo[d]thiazole-containing complexes in materials science?

  • Light-Emitting Electrochemical Cells (LECs) : Iridium(III) complexes with benzo[d]thiazole ancillary ligands exhibit red emission (λem ~620 nm) and stability (>1000 hours). Modifying the thiazole with tert-butyl or phenyl groups reduces HOMO-LUMO gaps, enhancing device performance .
  • Phosphorescent Materials : Cyclometalated iridium complexes with 2-arylbenzo[d]thiazole ligands show tunable emission via substituent effects (e.g., -OCH₃, -CF₃) .

How can reaction yields be optimized in multi-step syntheses of this compound?

  • Catalyst Screening : Zn(OTf)₂ improves yields in imidazoheterocycle formation (up to 92% in allene synthesis) .
  • Stepwise Purification : Use column chromatography after each step (e.g., isolating bromomalonaldehyde intermediates) to minimize side products .
  • Solvent Selection : Ionic liquids (e.g., [BMIM]BF₄) enhance reaction rates and yields in heterocyclic condensations .

What computational tools predict the compound’s reactivity in cross-coupling reactions?

  • Density Functional Theory (DFT) : Models charge distribution and frontier orbitals to identify reactive sites. For example, the bromine atom at the 3-position of imidazo[1,2-a]pyridine is susceptible to Suzuki-Miyaura coupling .
  • Molecular Docking : Predicts binding modes with biological targets (e.g., urease inhibitors), guiding functionalization of the thiazole ring .

How are contradictions in reported biological data resolved for similar compounds?

  • Meta-Analysis : Compare datasets from multiple assays (e.g., DPPH vs. ABTS for antioxidant activity) to identify outliers .
  • Dose-Response Studies : Establish EC₅₀ values to differentiate true activity from assay artifacts .
  • Crystallography : Resolve structural ambiguities (e.g., tautomerism in imidazo[1,2-a]pyridines) using single-crystal X-ray diffraction .

What are the key challenges in scaling up laboratory-scale synthesis?

  • Bromine Handling : Use flow chemistry to safely manage bromine in large-scale reactions .
  • Byproduct Management : Optimize reaction stoichiometry to minimize di- or tri-substituted byproducts .
  • Cost-Effective Catalysts : Replace noble metals (e.g., Pd) with iodine or Zn(OTf)₂ for sustainable scaling .

How does the methylthio linker influence the compound’s physicochemical properties?

  • Lipophilicity : The SCH₂ group increases logP values by ~1.5 units, enhancing blood-brain barrier penetration .
  • Conformational Flexibility : The thioether linker allows rotational freedom, improving binding to sterically constrained enzyme pockets .
  • Oxidative Stability : The methylthio group is less prone to oxidation than mercapto (-SH), enhancing shelf life .

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